Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
The compound is a complex organic molecule that includes several functional groups such as benzo[d][1,3]dioxol-5-yl, thiophene, and sulfonyl . These groups are common in many organic compounds and have various applications in fields like pharmaceuticals and organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . Another method involves a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For example, the benzo[d][1,3]dioxol-5-yl group is a benzodioxole structural motif, which is an integral part of many natural products .Scientific Research Applications
1. Synthesis and Library Generation
Methyl sulfone-containing benzo[b]thiophenes, including those related to Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate, have been synthesized using palladium-catalyzed substitution of 3-iodobenzo[b]thiophenes. This method allows the creation of diverse libraries of medicinally interesting compounds (Cho, Neuenswander, & Larock, 2010).
2. Chemical Transformations
Methyl 11,12-di-O-methyl-6,7-didehydrocarnosate, a compound related to the specified methyl sulfone-containing benzo[b]thiophenes, undergoes chemical rearrangements under specific conditions. These rearrangements can lead to the formation of potent benzodiazepine agonists like miltirone (Gutiérrez Luis et al., 1996).
3. Applications in Polymer Synthesis
Compounds such as ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate, which are structurally related to the specified methyl sulfone-containing benzo[b]thiophenes, have been synthesized for potential applications in polymer creation. This synthesis offers benefits like excellent yields and environmentally friendly procedures (Li & Wang, 2014).
4. Photochemical Studies
Photochemical degradation studies of similar thiophene compounds, such as 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene, have been conducted to understand the fate of crude oil components after oil spills. These studies reveal important insights into the degradation pathways of such compounds in marine environments (Andersson & Bobinger, 1996).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways .
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can interact with transport proteins .
Result of Action
Based on its structural similarity to other bioactive compounds, it may have potential therapeutic effects such as anti-inflammatory, antibacterial, or antitumor activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been synthesized and characterized .
Cellular Effects
Related compounds have shown cytotoxic activity against certain cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate at different dosages in animal models have not been reported. Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 3-[[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]sulfonyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S3/c1-23-18(20)17-16(5-8-27-17)28(21,22)19-6-4-15(26-9-7-19)12-2-3-13-14(10-12)25-11-24-13/h2-3,5,8,10,15H,4,6-7,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBCEUWUBZILCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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